2,6-Dibromo-4-fluorophenylacetic acid
Overview
Description
2,6-Dibromo-4-fluorophenylacetic acid is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 . It is used in scientific research due to its unique properties, making it valuable for studying organic reactions and developing new pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and an acetic acid group . The exact spatial configuration can be determined through techniques like X-ray crystallography, but such data is not available in the searched resources.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 2.032±0.06 g/cm3 . Its pKa is predicted to be 3.77±0.10 .Scientific Research Applications
Fluorescence Studies in Proteins
Fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, have been encoded in yeast to study protein structure and dynamics. This method, potentially applicable to different fluorophores like 2,6-Dibromo-4-fluorophenylacetic acid, facilitates in-depth biochemical and cellular studies of protein function (Summerer et al., 2006).
Design and Synthesis of Fluorescent Amino Acids
Fluorescent amino acids are instrumental in constructing fluorescent macromolecules, including peptides and proteins, without altering their native properties. These advances, including the use of compounds like this compound, have broadened applications in biological studies through optical imaging (Cheng et al., 2020).
Chromatographic Analysis and Selectivity Studies
In pharmaceutical applications, understanding the chromatographic behavior of compounds like this compound is vital. Studies have focused on the chromatographic selectivity of fluorophenylacetic acid isomers, crucial for assessing the purity of pharmaceutical products (Chasse et al., 2007).
Environmental and Biological Monitoring
The metabolism of related compounds, such as p-fluorophenylacetic acid, by certain Pseudomonas species, offers insights into environmental biodegradation processes. This research can be extrapolated to similar compounds like this compound, enhancing our understanding of environmental impact and biotransformation pathways (Harper & Blakley, 1971).
Synthesis of Fluorinated Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
Electrochemical carboxylation methods, utilizing derivatives of fluorophenylacetic acids, have been applied to synthesize α-fluorinated NSAIDs. This approach potentially includes this compound, showcasing its role in developing novel pharmaceuticals (Yamauchi et al., 2008).
Drug Development for Alzheimer's Disease
Compounds like this compound may be pivotal in synthesizing potent inhibitors for conditions like Alzheimer's Disease. An efficient synthesis method involving similar fluorophenylacetic acids demonstrates the compound's potential in creating impactful therapeutic agents (Zhou et al., 2009).
Biotransformation Studies with Marine Fungi
Marine fungi's ability to biotransform phenylacetonitriles into phenylacetic acids, including fluorinated versions, highlights the ecological and biotechnological significance of compounds like this compound (Oliveira et al., 2013).
Properties
IUPAC Name |
2-(2,6-dibromo-4-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNABRBOWKSEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270958 | |
Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806351-00-7 | |
Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806351-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,6-dibromo-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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